

Biosynthesis pathway of (+)-eremophilene in fungi

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Compound of Interest

Compound Name: (+)-Eremophilene

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An In-depth Technical Guide on the Fungal Biosynthesis of (+)-Eremophilene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of **(+)-eremophilene** in fungi. It covers the core metabolic pathway, detailed enzymatic characteristics, quantitative data, and complete experimental protocols for key assays. This document is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Core Biosynthesis Pathway

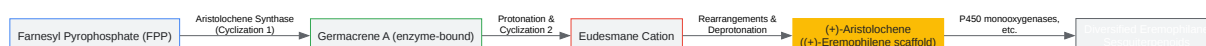
The biosynthesis of **(+)-eremophilene** in fungi is a specialized branch of the terpenoid pathway. The central precursor for all sesquiterpenes, including **(+)-eremophilene**, is farnesyl pyrophosphate (FPP). The key enzyme responsible for the formation of the characteristic eremophilane skeleton is aristolochene synthase.

The IUPAC name for (+)-aristolochene is 7 α -Eremophila-9,11-diene, confirming its classification as an eremophilene-type sesquiterpene. Therefore, the biosynthesis of (+)-aristolochene is the direct pathway to producing a **(+)-eremophilene** scaffold. This hydrocarbon backbone is then often further modified by other enzymes, such as cytochrome P450 monooxygenases, to generate a diverse array of bioactive eremophilane sesquiterpenoids.

The biosynthesis from FPP to **(+)-eremophilene** (as (+)-aristolochene) proceeds through a series of complex carbocationic rearrangements catalyzed by aristolochene synthase. The generally accepted mechanism involves the following key steps:

- Ionization of FPP: The reaction is initiated by the Mg^{2+} -dependent ionization of farnesyl pyrophosphate (FPP), releasing pyrophosphate and forming a farnesyl carbocation.
- Cyclization to Germacrene A: The farnesyl carbocation undergoes a C1-C10 cyclization to form a germacrene A intermediate.[1] This intermediate is typically enzyme-bound and not released as a free product.[1]
- Protonation and Second Cyclization: A protonation event initiates a second cyclization, forming the bicyclic eudesmane cation.
- Rearrangements and Deprotonation: A series of hydride and methyl shifts, followed by a final deprotonation, yields the stable (+)-aristolochene product.[2]

The overall reaction catalyzed by aristolochene synthase is: (2E,6E)-farnesyl diphosphate \rightleftharpoons (+)-aristolochene + diphosphate[3]



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Figure 1: Biosynthesis pathway of **(+)-eremophilene** in fungi.

Quantitative Data

The following tables summarize the key quantitative data for aristolochene synthase from two well-studied fungal species, *Aspergillus terreus* and *Penicillium roqueforti*.

Parameter	<i>Aspergillus terreus</i>	<i>Penicillium roqueforti</i>	Reference
Enzyme Name	Aristolochene synthase	Aristolochene synthase	[4][5]
Gene Name	Ari1	Ari1	[4][6]
Molecular Weight	~36.5 kDa	~37-39 kDa	[4][6]
Substrate	Farnesyl Pyrophosphate (FPP)	Farnesyl Pyrophosphate (FPP)	[4][5]
Product	(+)-Aristolochene	(+)-Aristolochene	[4][5]
Optimal pH	6.25 - 7.50	6.25 - 7.50	[5]
Cofactor	Mg ²⁺	Mg ²⁺ (can be partially substituted by Mn ²⁺)	[5]

Kinetic Parameter	<i>Aspergillus terreus</i>	<i>Penicillium roqueforti</i>	Reference
K _m for FPP	15 nM	0.55 μM	[4][5]
k _{cat}	0.015 s ⁻¹	0.043 s ⁻¹ (calculated)	[4][5]
Specific Activity	Not reported	70 nmol/min/mg	[5]

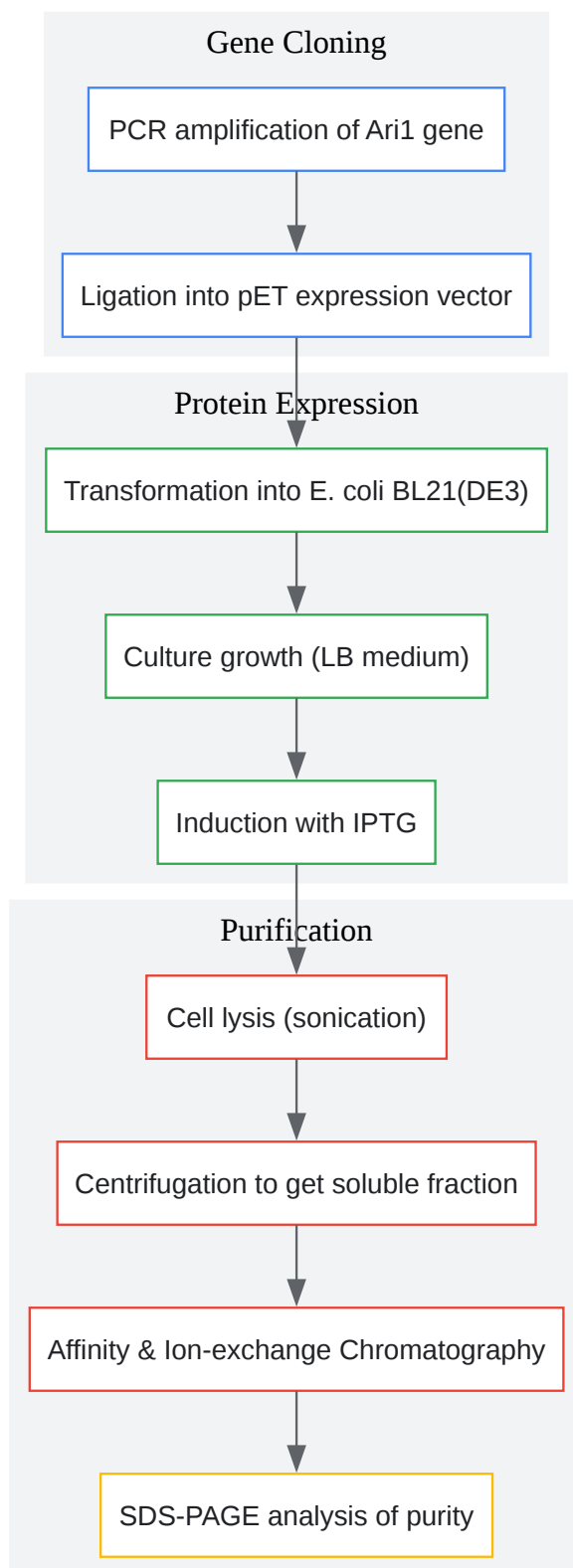
Calculation for *P. roqueforti* k_{cat}: (70 nmol/min/mg) * (1 min / 60 s) * (37,000 g/mol) * (1 mg / 1,000,000,000 nmol) = 0.043 s⁻¹ (assuming a molecular weight of 37 kDa).

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of **(+)-eremophilene** biosynthesis.

Heterologous Expression and Purification of Aristolochene Synthase

This protocol describes the expression of aristolochene synthase in *E. coli* and its subsequent purification.



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Figure 2: Workflow for heterologous expression and purification.

Materials:

- E. coli strain BL21(DE3)/pLysS
- pET expression vector (e.g., pET11a) containing the aristolochene synthase gene (Ari1)
- LB medium and appropriate antibiotics
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)
- Affinity chromatography resin (e.g., Ni-NTA agarose if His-tagged)
- Ion-exchange chromatography column (e.g., Mono Q)

Protocol:

- Transformation: Transform the expression vector into E. coli BL21(DE3)/pLysS cells.
- Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking until an OD600 of 0.6-0.8 is reached.
- Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow for 12-16 hours.
- Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
- Purification:
 - Centrifuge the lysate to pellet cell debris.
 - Apply the soluble fraction to an equilibrated affinity chromatography column.

- Wash the column extensively with wash buffer.
- Elute the protein with elution buffer.
- For higher purity, perform ion-exchange chromatography.
- Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

In Vitro Enzyme Assay for Aristolochene Synthase

This protocol details the procedure to measure the activity of purified aristolochene synthase.

Materials:

- Purified aristolochene synthase
- Assay buffer (e.g., 25 mM HEPES pH 7.0, 10 mM MgCl₂, 5% glycerol)
- Farnesyl pyrophosphate (FPP) solution
- Organic solvent for extraction (e.g., hexane or pentane)
- Internal standard for GC-MS (e.g., caryophyllene)

Protocol:

- Reaction Setup: In a glass vial, prepare the reaction mixture containing assay buffer and purified enzyme.
- Initiate Reaction: Start the reaction by adding FPP to a final concentration in the low micromolar range (e.g., 1-10 μ M).
- Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
- Quenching and Extraction: Stop the reaction by adding EDTA and vortexing. Add an equal volume of hexane (containing an internal standard) and vortex vigorously to extract the sesquiterpene product.

- Sample Preparation: Centrifuge to separate the phases and transfer the organic (upper) layer to a new vial for GC-MS analysis.

GC-MS Analysis of (+)-Eremophilene

This protocol outlines the gas chromatography-mass spectrometry conditions for the identification and quantification of **(+)-eremophilene**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness)

GC Conditions:

- Carrier Gas: Helium
- Injection Mode: Splitless
- Injector Temperature: 250°C
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes
 - Ramp to 150°C at 5°C/minute
 - Ramp to 250°C at 10°C/minute, hold for 5 minutes

MS Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV
- Mass Range: m/z 40-400
- Identification: Compare the mass spectrum and retention time of the product to an authentic standard of (+)-aristolochene or to published spectra.

This guide provides a solid foundation for the study of **(+)-eremophilene** biosynthesis in fungi. The provided protocols and data can be adapted to specific research needs, facilitating further exploration of this important class of natural products.

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